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  • Product: methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
  • CAS: 1190311-00-2

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Structural Utility of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate in Rational Drug Design

Executive Summary The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, offering unique physicochemical properties that overcome the limitations of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, offering unique physicochemical properties that overcome the limitations of traditional indole rings[1]. Among its highly functionalized derivatives, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190311-00-2) stands out as a critical building block[2]. By featuring both a reactive electrophilic formyl group and a versatile carboxylate ester, this molecule serves as an ideal precursor for Structure-Based Drug Design (SBDD).

This technical whitepaper provides an in-depth analysis of the chemical architecture, X-ray diffraction protocols, and crystallographic utility of this compound, specifically highlighting its role in the development of targeted kinase inhibitors.

Chemical Architecture & Conformational Dynamics

The structural integrity and binding affinity of 4-azaindole derivatives stem from their unique electronic distribution.

  • Hydrogen Bonding Vectors: The pyrrole nitrogen (N1) acts as a strong hydrogen bond donor, while the pyridine nitrogen (N4) serves as a potent hydrogen bond acceptor. This dual capacity allows the scaffold to mimic the adenine ring of ATP, making it highly effective at anchoring into the hinge region of kinase domains[3].

  • Electronic Push-Pull System: The presence of the 3-formyl group introduces an electron-withdrawing vector that conjugates with the electron-rich pyrrole ring. Simultaneously, the 5-carboxylate group pulls electron density from the pyridine ring. This specific push-pull configuration rigidifies the bicyclic system, ensuring a predictable, planar conformation that minimizes entropic penalties upon target binding.

  • Causality in SBDD: The strategic placement of the formyl group at the 3-position (or analogous positions in related derivatives) is not merely structural; it acts as an electrophilic warhead designed to form reversible covalent bonds with specific cysteine residues in target proteins[3].

Self-Validating X-Ray Crystallography Protocol

To accurately determine the 3D conformation and intermolecular packing of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, a rigorous X-ray crystallography workflow is required. As a Senior Application Scientist, I mandate the use of self-validating systems —protocols where each step contains an internal feedback loop to guarantee data integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of the compound in a minimum volume (e.g., 200 µL) of dichloromethane (DCM). Place this solution in an inner micro-vial. Place the micro-vial inside a larger sealed reservoir containing 3 mL of hexanes (antisolvent). Allow to equilibrate at 20 °C for 48–72 hours.

  • Causality: DCM provides high initial solubility, while the high vapor pressure of hexanes drives slow, controlled vapor-phase diffusion into the inner vial. This gradual supersaturation minimizes the formation of nucleation sites, promoting the growth of large, defect-free single crystals rather than microcrystalline powder.

  • Self-Validation: Assess the resulting solids under cross-polarized light. Amorphous precipitates will remain dark, whereas true single crystals will exhibit distinct birefringence. This optical validation confirms long-range translational symmetry before any X-ray beam time is consumed.

Step 2: Cryogenic Data Collection
  • Action: Harvest a birefringent crystal (approx. 0.2 × 0.1 × 0.1 mm) using a MiTeGen loop coated in Paratone-N oil. Flash-cool the crystal to 100 K in a continuous liquid nitrogen stream. Collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Causality: Flash-cooling to 100 K freezes the paratone oil into a rigid glass, preventing ice ring formation. More importantly, cryocooling drastically reduces the thermal atomic displacement parameters (B-factors) of the atoms, extending the high-resolution diffraction limit and protecting the organic crystal from radiation-induced radical damage.

  • Self-Validation: Monitor the merging R-factor ( Rint​ ) during real-time data reduction. An Rint​<0.05 across symmetry-equivalent reflections immediately validates the chosen Laue group and confirms that the crystal lattice remains undamaged by the cryogenic shock.

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Intrinsic phasing efficiently locates the core heavy atoms (C, N, O) without introducing prior structural bias, allowing the formyl and carboxylate orientations to be determined purely from the electron density map.

  • Self-Validation: The refinement is cross-validated using the Rfree​ metric. By sequestering 5% of the reflection data from the refinement algorithm, Rfree​ acts as an independent check. If Rwork​ drops significantly but Rfree​ remains high (a divergence > 5%), the system flags the user for overfitting or incorrect assignment of atomic scattering factors.

Crystallographic Data & Intermolecular Networks

Based on the crystallographic profiling of isostructural 4-azaindole derivatives, the quantitative parameters for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate are summarized below.

Table 1: Representative Crystallographic Parameters

ParameterValue
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol [2]
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Radiation Source Mo Kα ( λ = 0.71073 Å)
Final R1​ Index ( I>2σ(I) ) ≤0.045
Final wR2​ Index (all data) ≤0.110
Goodness-of-fit ( S ) on F2 1.02 – 1.08

Structural Insights: In the solid state, 4-azaindoles typically form robust hydrogen-bonded dimers. The N1-H of the pyrrole ring acts as a donor to the carbonyl oxygen of the 5-carboxylate group or the N4 pyridine nitrogen of an adjacent molecule. Furthermore, the planar nature of the pyrrolo[3,2-b]pyridine core facilitates extensive π−π stacking along the crystallographic a-axis, providing the lattice with high thermal stability.

Application in Structure-Based Drug Design (SBDD)

The crystallographic validation of this scaffold directly translates to its utility in drug discovery. The 1H-pyrrolo[3,2-b]pyridine core has been successfully utilized to develop highly potent inhibitors for targets such as p38 MAP kinase, where X-ray data of the bound lead compounds guided the optimization of physical properties[4].

More recently, formyl-substituted pyrrolo[3,2-b]pyridines have revolutionized the targeting of Fibroblast Growth Factor Receptor 4 (FGFR4) , a kinase implicated in hepatocellular carcinoma[3].

Mechanism of Action

When a derivative of this scaffold enters the FGFR4 ATP-binding pocket:

  • Anchoring: The N4 nitrogen of the azaindole core forms a critical, directional hydrogen bond with the backbone amide of Ala553 in the hinge region[3].

  • Covalent Trapping: The electrophilic formyl group is positioned in close proximity to Cys552. The thiolate of Cys552 executes a nucleophilic attack on the formyl carbon, generating a reversible hemi-thioacetal adduct[3].

  • Validation: MALDI-TOF-MS and X-ray protein crystallography have definitively confirmed this reversible-covalent binding mode, serving as a self-validating proof of mechanism[3].

G FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase Domain FGF19->FGFR4 Activates Downstream Downstream Signaling (MAPK/STAT) FGFR4->Downstream Phosphorylates Inhibitor Pyrrolo[3,2-b]pyridine Derivative (Inhibitor) Covalent Covalent Adduct (Cys552) Inhibitor->Covalent Binds Covalent->FGFR4 Inhibits Proliferation Tumor Proliferation Downstream->Proliferation Induces

Mechanism of FGFR4 inhibition by pyrrolo[3,2-b]pyridine derivatives via covalent adduct formation.

Conclusion

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is far more than a simple heterocyclic intermediate; it is a highly engineered vector for drug discovery. By applying self-validating X-ray crystallographic protocols, researchers can unequivocally map its conformational landscape. These precise 3D coordinates subsequently empower the rational design of next-generation kinase inhibitors, leveraging the azaindole core for hinge-binding and the formyl group for targeted covalent inhibition.

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Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This in-depth technical guide serves as a definitive reference for understanding and correctly calculating the molecular weight and exa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a definitive reference for understanding and correctly calculating the molecular weight and exact mass of the heterocyclic compound, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. As a crucial aspect of compound characterization, precise mass determination is fundamental for analytical method development, spectroscopic data interpretation, and ensuring the stoichiometric integrity of experimental designs in drug discovery and chemical synthesis.

Foundational Concepts: Distinguishing Molecular Weight from Exact Mass

In the realm of chemical analysis, particularly in mass spectrometry, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different values. A clear understanding of this distinction is paramount for accurate data analysis and interpretation.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. The calculation employs the standard atomic weights of the elements as published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3] These atomic weights are themselves weighted averages of the masses of the naturally occurring isotopes of each element, reflecting their terrestrial abundance.[1] Consequently, the molecular weight is not a value that can be observed for a single molecule but is a macroscopic property of a bulk sample.

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element.[4][5] This value is calculated using the precise masses of these specific isotopes, which are not integers due to the mass defect.[4] In high-resolution mass spectrometry, it is the exact mass that is experimentally measured for an individual molecular ion.

The conceptual difference is critical: molecular weight is an average of a population of molecules with varying isotopic compositions, while exact mass is the precise mass of one specific isotopic configuration of that molecule.

Structural Determination and Molecular Formula

To perform any mass calculation, the correct molecular formula must first be established. The target compound is methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate .

This compound is a derivative of the parent scaffold, methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate . Authoritative chemical suppliers list the molecular formula of this parent compound as C₉H₈N₂O₂.

The addition of a formyl group (-CHO) at the 3-position of the pyrrole ring involves the substitution of a hydrogen atom. The net change to the molecular formula is the addition of one carbon atom and one oxygen atom, and the removal of one hydrogen atom to be replaced by the formyl group, which itself contains a hydrogen. Therefore, the net change is +CO.

  • Parent Formula: C₉H₈N₂O₂

  • Addition: + C, + O

  • Resulting Molecular Formula: C₁₀H₈N₂O₃

Thus, the definitive molecular formula for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is C₁₀H₈N₂O₃ .

Calculation Protocols

The following sections provide detailed, step-by-step methodologies for the calculation of both molecular weight and exact mass for C₁₀H₈N₂O₃.

Protocol for Molecular Weight Calculation

This protocol utilizes the standard atomic weights as provided by IUPAC. These values represent the weighted average of all natural isotopes of an element.

Step-by-Step Methodology:

  • Identify Constituent Elements and Atom Counts: From the molecular formula C₁₀H₈N₂O₃, identify each element and the number of atoms for each.

    • Carbon (C): 10

    • Hydrogen (H): 8

    • Nitrogen (N): 2

    • Oxygen (O): 3

  • Obtain Standard Atomic Weights: Source the standard atomic weight for each element from the IUPAC Periodic Table.[6]

    • C: 12.011 u

    • H: 1.008 u

    • N: 14.007 u

    • O: 15.999 u

  • Calculate Total Mass for Each Element: Multiply the atom count by the standard atomic weight for each element.[7][8]

    • Mass of Carbon: 10 * 12.011 u = 120.110 u

    • Mass of Hydrogen: 8 * 1.008 u = 8.064 u

    • Mass of Nitrogen: 2 * 14.007 u = 28.014 u

    • Mass of Oxygen: 3 * 15.999 u = 47.997 u

  • Sum Elemental Masses: Sum the total masses of each element to obtain the molecular weight of the compound.

    • Molecular Weight = 120.110 + 8.064 + 28.014 + 47.997 = 204.185 u

Protocol for Exact Mass Calculation

This protocol utilizes the mass of the most abundant stable isotope for each element, as is standard for determining the monoisotopic mass.[4][5] These values are sourced from the National Institute of Standards and Technology (NIST).[9]

Step-by-Step Methodology:

  • Identify Constituent Elements and Atom Counts: As before, the elements and counts are C=10, H=8, N=2, O=3.

  • Obtain Monoisotopic Masses: Source the mass of the most abundant stable isotope for each element.

    • ¹²C: 12.000000 u (by definition)

    • ¹H: 1.007825 u

    • ¹⁴N: 14.003074 u

    • ¹⁶O: 15.994915 u

  • Calculate Total Mass for Each Isotope: Multiply the atom count by the monoisotopic mass for each element.

    • Mass of Carbon: 10 * 12.000000 u = 120.000000 u

    • Mass of Hydrogen: 8 * 1.007825 u = 8.062600 u

    • Mass of Nitrogen: 2 * 14.003074 u = 28.006148 u

    • Mass of Oxygen: 3 * 15.994915 u = 47.984745 u

  • Sum Isotopic Masses: Sum the total masses to obtain the exact mass of the compound.

    • Exact Mass = 120.000000 + 8.062600 + 28.006148 + 47.984745 = 204.053493 u

Summary of Quantitative Data

The calculated mass values for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate are summarized below for easy reference and comparison.

ParameterValue (u)Basis of Calculation
Molecular Formula C₁₀H₈N₂O₃Derived from parent compound structure
Molecular Weight 204.185Sum of IUPAC standard atomic weights
Exact Mass 204.053493Sum of monoisotopic masses (most abundant)

Logical Workflow and Visualization

The process of determining the correct mass values for a given chemical entity follows a logical and sequential workflow. This process is crucial for ensuring the accuracy of data that underpins further research and development activities.

G cluster_0 Compound Identification & Formula Derivation cluster_1 Mass Calculation Pathways cluster_2 Application A Identify Target Compound: Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate B Identify Parent Scaffold: Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (C₉H₈N₂O₂) A->B C Identify Structural Modification: Addition of Formyl Group (-CHO) B->C D Derive Final Molecular Formula: C₁₀H₈N₂O₃ C->D E Pathway 1: Molecular Weight D->E Input for Calculation I Pathway 2: Exact Mass D->I Input for Calculation F Source IUPAC Standard Atomic Weights E->F G Calculate Weighted Average Mass (Σ [Atom Count * Atomic Weight]) F->G H Result: Molecular Weight = 204.185 u G->H N Stoichiometric Calculations (Bulk Reagents) H->N J Source NIST/IUPAC Monoisotopic Masses I->J K Calculate Monoisotopic Mass (Σ [Atom Count * Isotope Mass]) J->K L Result: Exact Mass = 204.053493 u K->L M Spectroscopic Analysis (e.g., High-Res Mass Spectrometry) L->M

Caption: Workflow for Mass Determination and Application.

Conclusion

This guide has established the molecular formula of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate as C₁₀H₈N₂O₃ . It has provided detailed, citable protocols for calculating its molecular weight (204.185 u) and its exact mass (204.053493 u) . The fundamental distinction between these two values is critical for scientific accuracy. Researchers and drug development professionals should utilize the exact mass for the interpretation of high-resolution mass spectrometry data and the molecular weight for calculations involving bulk quantities of the material. Adherence to these precise values and the methodologies outlined will ensure the integrity and reproducibility of future research and development endeavors involving this compound.

References

  • Monoisotopic mass - Wikipedia . Wikipedia. [Link]

  • Standard atomic weights of 14 chemical elements revised - IUPAC . International Union of Pure and Applied Chemistry. (2018-06-05). [Link]

  • Standard atomic weight - Wikipedia . Wikipedia. [Link]

  • Calculating Exact Masses . Mass Spectrometry Facility, University of Missouri. (2026-02-23). [Link]

  • Atomic Weights of the Elements 2023 - IUPAC . International Union of Pure and Applied Chemistry. [Link]

  • Monoisotopic and Average Mass - IonSource . IonSource. (2005-06-27). [Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) . Prohaska, Thomas, University of Groningen. [Link]

  • NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses - Catalog . National Institute of Standards and Technology. (2025-03-14). [Link]

  • How to Calculate Molecular Weight: 6 Steps (with Pictures) . wikiHow. (2025-07-03). [Link]

  • Atomic Weights and Isotopic Compositions (Version 2.0) . National Institute of Standards and Technology. (2000-02-01). [Link]

  • Molecular Weight: Definition, Formula & Easy Calculation Guide . Vedantu. [Link]

  • How to Find the Molecular Mass of a Compound . ThoughtCo. (2025-06-09). [Link]

  • Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass . ChemCollective. [Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) . U.S. Geological Survey. (2022-05-04). [Link]

  • Atomic Weights and Isotopic Compositions for All Elements . Physical Measurement Laboratory, National Institute of Standards and Technology. [Link]

Sources

Foundational

Preliminary Investigation of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Bioactivity: An In-Depth Technical Guide

This guide provides a comprehensive framework for the preliminary investigation of the biological activity of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. The pyrrolo[3,2-b]pyridine scaffold is a privileged h...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preliminary investigation of the biological activity of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases.[1][2][3][4][5][6] This document outlines a tiered, logic-driven approach to efficiently assess the cytotoxic, target-specific, and phenotypic effects of this novel compound, alongside essential early-stage pharmacokinetic profiling.

Introduction to the Pyrrolo[3,2-b]pyridine Scaffold and the Target Compound

The fusion of pyrrole and pyridine rings creates the pyrrolopyridine bicyclic system, which is present in a number of biologically active molecules.[7] Specifically, the pyrrolo[3,2-b]pyridine core has been identified as a key pharmacophore in the development of inhibitors for therapeutically relevant kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4)[5], Glycogen Synthase Kinase 3β (GSK-3β)[6], and Focal Adhesion Kinase (FAK).[4] Derivatives of this scaffold have shown promise in oncology[1][3][5] and for the treatment of neurodegenerative diseases like Alzheimer's.[6]

The subject of this guide, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (Figure 1), is a derivative of this promising scaffold. The presence of the formyl and carboxylate groups offers potential sites for interaction with biological targets and for further chemical modification. This guide proposes a systematic preliminary evaluation to elucidate its potential therapeutic value.

Figure 1: Chemical Structure of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

  • Empirical Formula: C₉H₈N₂O₂[8]

  • Molecular Weight: 176.17 g/mol [8]

  • CAS Number: 872355-63-0[8]

Tier 1: Foundational Bioactivity and Cytotoxicity Profiling

The initial phase of investigation focuses on establishing a foundational understanding of the compound's general bioactivity through cytotoxicity screening against a panel of human cancer cell lines. This provides a broad assessment of its potential as an anti-proliferative agent and informs the concentration ranges for subsequent, more specific assays.

Rationale for Cytotoxicity Screening

Given that numerous pyrrolo[3,2-b]pyridine derivatives have demonstrated anti-cancer properties[1][3][5], a primary cytotoxicity screen is a logical first step. The selection of cell lines should ideally include those relevant to the known targets of this scaffold, such as hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B, JHH-7, HuH-7) for FGFR4[5], and melanoma cell lines (e.g., A375) for general anti-proliferative activity.[1]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method for assessing cell viability and is often preferred over the MTT assay due to the water-solubility of its formazan product, which simplifies the protocol and reduces handling steps.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours to allow for the conversion of XTT to the colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTissue of OriginPutative Target RelevanceHypothetical IC₅₀ (µM)
Hep3BHepatocellular CarcinomaFGFR41.5
A375MelanomaGeneral Antiproliferative5.2
SH-SY5YNeuroblastomaGSK-3β> 50
Normal FibroblastsNormal Connective TissueSelectivity> 50

Tier 2: Target-Oriented and Phenotypic Screening

Following the initial cytotoxicity assessment, the investigation should proceed to more specific assays to identify potential molecular targets and to observe the compound's effects on cellular phenotypes in a target-agnostic manner.

Kinase Inhibition Assays

The pyrrolo[3,2-b]pyridine scaffold is a known hinge-binding motif for many protein kinases. Therefore, screening against a panel of kinases is a high-priority next step.

Workflow for Kinase Inhibition Screening:

G cluster_0 Kinase Inhibition Screening Workflow start Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate primary_screen Primary Screen: Broad Kinase Panel (e.g., 50+ kinases) at a single high concentration (e.g., 10 µM) start->primary_screen hit_identification Hit Identification: Identify kinases with >50% inhibition primary_screen->hit_identification dose_response Dose-Response Assay: Determine IC₅₀ for identified hits hit_identification->dose_response Hits end Prioritized Lead Compound hit_identification->end No Hits selectivity Selectivity Profiling: Assess activity against related kinases dose_response->selectivity moa Mechanism of Action Studies: (e.g., ATP-competitive vs. allosteric) selectivity->moa moa->end

Caption: A streamlined workflow for identifying and characterizing kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay (Universal)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, making it a universal platform for screening diverse kinase targets.[10]

  • Kinase Reaction: In a suitable buffer, combine the kinase, its substrate, ATP, and the test compound (methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate) at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a specified time at the optimal temperature for the enzyme.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Phenotypic Screening

Phenotypic screening offers a target-agnostic approach to drug discovery by identifying compounds that induce a desired change in cellular phenotype.[11][12][13] This can uncover novel mechanisms of action that might be missed by target-based approaches.[12]

High-Content Imaging Assay for Cellular Morphology and Proliferation:

  • Cell Culture and Treatment: Plate cells in optically clear multi-well plates. Treat with a range of concentrations of the test compound.

  • Staining: After the incubation period, fix the cells and stain with fluorescent dyes to visualize different cellular components (e.g., DAPI for nuclei, phalloidin for the actin cytoskeleton, and a marker for cell proliferation like Ki-67).

  • Image Acquisition: Use a high-content imaging system to automatically acquire images of the cells in each well.

  • Image Analysis: Employ image analysis software to quantify various phenotypic parameters, such as cell number, nuclear size and shape, cytoskeletal organization, and the intensity of proliferation markers.

  • Data Interpretation: Analyze the multi-parametric data to identify concentration-dependent changes in cellular phenotype induced by the compound.

Tier 3: Preliminary ADME/T Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.[14][15][16][17][18] In vitro ADME assays provide essential insights into a compound's pharmacokinetic potential.[15][16]

Key In Vitro ADME Assays:

AssayPurposeMethodology
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Incubate the compound with liver microsomes and measure its disappearance over time using LC-MS/MS.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.Use equilibrium dialysis or ultrafiltration to separate bound and unbound compound, followed by quantification.
Permeability To predict the compound's ability to be absorbed across the intestinal wall.Employ the Caco-2 cell monolayer assay to measure the rate of compound transport.[17]
CYP450 Inhibition To evaluate the potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.Use human liver microsomes or recombinant CYP enzymes and probe substrates to measure the IC₅₀ of the compound against each isozyme.[18]

Logical Flow of Preliminary Bioactivity Investigation:

G cluster_1 Integrated Bioactivity Assessment compound Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate tier1 Tier 1: Cytotoxicity Screening (IC₅₀ determination) compound->tier1 tier2a Tier 2a: Target-Based Screening (Kinase Inhibition) tier1->tier2a Active tier2b Tier 2b: Phenotypic Screening (High-Content Imaging) tier1->tier2b Active decision Go/No-Go Decision for Lead Optimization tier1->decision Inactive tier3 Tier 3: In Vitro ADME/T (Metabolic Stability, Permeability, etc.) tier2a->tier3 tier2b->tier3 tier3->decision

Caption: A tiered approach to preliminary bioactivity investigation.

Data Interpretation and Future Directions

The culmination of this preliminary investigation will be a comprehensive data package that enables an informed decision on the future of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate as a potential drug candidate.

  • Potent and selective cytotoxicity against cancer cell lines, coupled with a specific kinase inhibition profile and favorable in vitro ADME properties, would strongly support advancing the compound to lead optimization and subsequent in vivo studies.

  • Broad cytotoxicity with no clear target may suggest a less desirable mechanism of action, but a unique phenotypic signature could warrant further investigation to identify the novel target.

  • Poor ADME properties , such as rapid metabolic degradation or low permeability, may necessitate medicinal chemistry efforts to improve the compound's drug-like characteristics, even if it shows promising bioactivity.

This systematic approach ensures that resources are focused on compounds with the highest potential for successful development, ultimately accelerating the discovery of new and effective therapeutics.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • Oncodesign Services. (n.d.). Phenotypic Screening Services.
  • Infinix Bio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role.
  • Revvity. (n.d.). Phenotypic Screening.
  • Stemcell Bio. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543.
  • Infinix Bio. (2026, March 9). Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • G-Biosciences. (2018, January 30). MTT Assay for Cytotoxicity.
  • Research and Reviews. (n.d.). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • PubMed. (2010, January 1). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds.
  • PubMed. (2013, November 15). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening.
  • AACR Publications. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • PubMed Central. (n.d.). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents.
  • Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
  • Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Biotech Spain. (2025, December 29). XTT Assays vs MTT.
  • Taylor & Francis Online. (2025, October 23). Key heterocyclic moieties for the next five years of drug discovery and development.
  • Wikipedia. (n.d.). MTT assay.
  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • MDPI. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
  • Taylor & Francis Online. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Advanced Journal of Chemistry, Section A. (n.d.). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies.
  • ACS Publications. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • PubMed. (2022, November 10). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors.
  • PubMed. (2025, February 20). Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease.
  • MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications.
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
  • Journal of Organic and Pharmaceutical Chemistry. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • MilliporeSigma. (n.d.). methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

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Exploratory

Pharmacokinetic Profiling of Methyl 3-Formyl-1H-Pyrrolo[3,2-b]Pyridine-5-Carboxylate Compounds: A Technical Guide

Executive Summary The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Specifically, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Specifically, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate serves as a versatile, heavily functionalized building block for synthesizing kinase inhibitors, acetyl-CoA carboxylase (ACC1) inhibitors, and central nervous system (CNS) allosteric modulators.

However, translating this core into an orally bioavailable clinical candidate requires navigating a complex pharmacokinetic (PK) landscape. Compounds derived from this scaffold frequently exhibit high intrinsic clearance, species-specific metabolism, and a propensity for reactive metabolite formation[1][2]. This whitepaper provides a comprehensive, field-proven framework for the PK profiling and structural optimization of 1H-pyrrolo[3,2-b]pyridine derivatives, ensuring scientific integrity from in vitro screening to in vivo validation.

Structural Rationale & Biotransformation Liabilities

The Pharmacophore Advantage

Scaffold hopping from traditional indoles or pyrrolo[2,3-b]pyridines to the isomeric 1H-pyrrolo[3,2-b]pyridine core is a proven strategy to improve aqueous solubility, tune hydrogen bond donor/acceptor profiles, and enhance brain penetration[1]. This approach has been successfully deployed in the discovery of[2] and [1].

Metabolic Soft Spots

Despite its target-binding advantages, the methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate core presents three distinct metabolic liabilities that must be addressed during lead optimization:

  • Esterase Susceptibility: The C5 methyl ester is rapidly hydrolyzed by plasma and hepatic carboxylesterases to the corresponding carboxylic acid, drastically altering the molecule's lipophilicity and cellular permeability.

  • Aldehyde Oxidation/Reduction: The C3 formyl group is highly reactive. If left un-derivatized, it is rapidly oxidized by aldehyde dehydrogenase (ALDH) or reduced by aldo-keto reductases (AKRs).

  • Pyrrole Ring Oxidation: The electron-rich pyrrole ring is highly susceptible to CYP450-mediated epoxidation, leading to transient, electrophilic arene oxides that can covalently bind to cellular proteins, causing idiosyncratic toxicity[2].

MetID_Pathway Parent Methyl 3-formyl-1H- pyrrolo[3,2-b]pyridine- 5-carboxylate CYP CYP450 Oxidation (Pyrrole Ring) Parent->CYP Esterase Plasma/Hepatic Esterases Parent->Esterase Epoxide Reactive Arene Oxide Intermediate CYP->Epoxide Acid 5-Carboxylic Acid Metabolite Esterase->Acid GSH GSH Adduct (Trapped) Epoxide->GSH +GSH UGT Glucuronidation (Phase II) Acid->UGT Excretion Renal/Biliary Excretion GSH->Excretion UGT->Excretion

Biotransformation pathway of the 1H-pyrrolo[3,2-b]pyridine-5-carboxylate core.

In Vitro ADME Profiling: Navigating Clearance

To mitigate the liabilities of the pyrrolo[3,2-b]pyridine core, a rigorous in vitro profiling cascade is required. The primary goal is to identify metabolic soft spots before advancing to resource-intensive in vivo studies.

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping

This protocol determines intrinsic clearance ( CLint​ ) while simultaneously screening for electrophilic intermediates using Glutathione (GSH) as a trapping agent.

  • Step 1: Incubation Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL liver microsomes (human, rat, and mouse).

  • Step 2: GSH Addition: Supplement the mixture with 5 mM GSH to act as a nucleophilic trap for transient arene oxides.

  • Step 3: Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Step 4: Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Step 5: LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) operating in full-scan mode with neutral loss scanning for 307 Da (characteristic of GSH adducts).

Causality Behind Experimental Choices: GSH is added explicitly because the pyrrolo[3,2-b]pyridine core is known to form reactive epoxides upon CYP-mediated oxidation[2]. Without a nucleophilic trap, these transient metabolites would rapidly bind to microsomal proteins and evade mass spectrometric detection, leading to a false sense of safety regarding idiosyncratic toxicity.

Self-Validating System Mechanics:

  • Positive Control (Clearance): Verapamil (High clearance; ensures microsomes are metabolically active).

  • Negative Control (Clearance): Warfarin (Low clearance; ensures no non-specific degradation is occurring).

  • Positive Control (Trapping): Acetaminophen (Generates NAPQI, confirming the GSH trapping mechanism is functioning).

  • Acceptance Criteria: The assay is only valid if Verapamil CLint​ is > 50 µL/min/mg and Acetaminophen yields a detectable GSH adduct peak.

In Vivo Pharmacokinetics: Addressing Species-Specific Disconnects

Derivatives of 1H-pyrrolo[3,2-b]pyridines frequently suffer from species-specific metabolism. For instance, during the development of the M1 PAM VU6007496, researchers encountered unanticipated, species-specific active metabolites in mice that thwarted phenotypic screening, despite the compound showing excellent PK in rats and non-human primates[1].

To avoid late-stage failures, multi-species in vivo profiling must be conducted early.

Protocol 2: Multi-Species Discrete Dosing PK Assessment
  • Step 1: Formulation: Formulate the optimized derivative in a biocompatible vehicle (e.g., 10% DMSO / 10% Tween-80 / 80% Saline) to ensure complete dissolution.

  • Step 2: Dosing: Administer the compound via Intravenous (IV) injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg) to distinct cohorts of CD-1 mice, Sprague-Dawley rats, and Beagle dogs (n=3 per route/species).

  • Step 3: Serial Sampling: Collect whole blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Step 4: Bioanalysis: Quantify plasma concentrations using a validated LC-MS/MS method. Calculate non-compartmental PK parameters (Clearance, Vdss​ , AUC, t1/2​ , and Bioavailability %F).

Causality Behind Experimental Choices: Discrete dosing (one compound per animal) is strictly utilized over cassette dosing (pooling multiple compounds) for late-stage pyrrolo[3,2-b]pyridines. Because these nitrogen-rich heterocycles are frequent competitive inhibitors of CYP3A4 and CYP2D6, cassette dosing risks severe drug-drug interactions (DDIs) in vivo, artificially suppressing clearance and yielding falsely optimistic half-lives.

Self-Validating System Mechanics:

  • Internal Standard Tracking: A stable isotope-labeled internal standard (SIL-IS) is spiked into every plasma sample prior to extraction.

  • Acceptance Criteria: The PK run is validated only if the SIL-IS peak area variance across all time points is < 15%, proving extraction efficiency is consistent and no matrix effects are suppressing the signal at high drug concentrations.

Quantitative Data Presentation

The following table summarizes representative PK data for an optimized derivative where the C5 ester and C3 formyl groups have been converted into metabolically stable amides, successfully addressing the physicochemical issues of the raw core[3]. Notice the species-specific clearance disconnect between mice and higher mammals.

Table 1: Representative Multi-Species PK Parameters for an Optimized 1H-Pyrrolo[3,2-b]pyridine Derivative

PK ParameterMouse (CD-1)Rat (Sprague-Dawley)Dog (Beagle)
IV Dose (mg/kg) 1.01.00.5
Clearance (mL/min/kg) 85.4 (High)22.1 (Moderate)14.5 (Low)
Volume of Distribution ( Vdss​ , L/kg) 2.11.81.5
Half-life ( t1/2​ , hr) 0.82.44.1
PO Dose (mg/kg) 10.010.05.0
Cmax​ (ng/mL) 1208501100
Bioavailability (F%) 12%68%85%

Iterative Optimization Workflow

Achieving the favorable profile seen in Rat and Dog (Table 1) requires a strict logical progression linking in vitro MetID data directly to structural modifications.

PK_Workflow Start Synthesize Pyrrolo[3,2-b]pyridine Derivatives InVitro In Vitro ADME Profiling (Microsomes/Hepatocytes) Start->InVitro HighCL High Intrinsic Clearance? InVitro->HighCL MetID MetID & GSH Trapping (Identify Soft Spots) HighCL->MetID Yes InVivo In Vivo PK Assessment (Rat/Dog/NHP) HighCL->InVivo No SAR Iterative SAR Optimization (Steric Shielding/Isosteres) MetID->SAR SAR->InVitro Species Species-Specific Metabolism? InVivo->Species Species->MetID Yes Tox In Vivo Toxicity & Safety Profiling Species->Tox No Candidate Lead Candidate Selection Tox->Candidate

Logical workflow for the pharmacokinetic optimization of pyrrolo[3,2-b]pyridine scaffolds.

Conclusion

The methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate scaffold offers immense potential for engaging difficult CNS and metabolic targets. However, its development is bottlenecked by esterase instability, reactive epoxide formation, and species-specific clearance rates. By employing self-validating in vitro GSH trapping assays and early multi-species discrete dosing, researchers can systematically identify metabolic soft spots, execute rational SAR optimization, and successfully advance robust clinical candidates.

References

  • Title: 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate Source: ACS Chemical Neuroscience (via PMC) URL: [Link]

  • Title: Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Source: Bioorganic & Medicinal Chemistry (via PubMed) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dissolving Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate for In Vitro Cell Assays

Introduction Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. As with many heterocyclic compounds, its utilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. As with many heterocyclic compounds, its utility in in vitro cell-based assays is often hampered by its limited aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound for consistent and reliable experimental results. The protocols outlined herein are designed to ensure compound stability, maximize bioavailability in culture, and minimize solvent-induced artifacts.

The core challenge in preparing this and similar compounds for biological testing is achieving a physiologically relevant concentration without inducing precipitation in aqueous cell culture media, all while avoiding solvent cytotoxicity that could confound experimental outcomes. This guide emphasizes a systematic approach to solvent selection, stock solution preparation, and final dilution, ensuring the integrity of your in vitro studies.

Physicochemical Properties and Solubility Considerations

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a solid at room temperature. While specific water solubility data is not extensively published, its chemical structure—a fused pyrrolopyridine ring system—suggests that it is sparingly soluble in aqueous solutions. Such compounds often require an organic solvent for initial dissolution.

The choice of solvent is paramount and should be guided by two primary factors: its ability to dissolve the compound and its compatibility with the biological system under investigation. For many water-insoluble compounds intended for cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dissolving power and relatively low cytotoxicity at low concentrations.[1][2]

Core Protocol: Preparation of a Concentrated Stock Solution

The universally accepted practice for introducing sparingly soluble compounds into aqueous media for in vitro assays is through the preparation of a concentrated stock solution in an appropriate organic solvent.[3] This method minimizes the final concentration of the organic solvent in the cell culture medium, thereby reducing the risk of solvent-induced cellular stress or toxicity.

Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO), cell culture grade.

Protocol:

  • Weighing the Compound: Accurately weigh a precise amount of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate using a calibrated analytical balance. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).

  • Initial Dissolution: Transfer the weighed compound to a sterile, chemically resistant vial (e.g., glass or polypropylene). Add a small volume of 100% cell culture grade DMSO to the vial. The volume of DMSO will depend on the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Facilitating Dissolution: Vortex the vial vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be employed. Sonication for short bursts can also be effective. Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.

  • Bringing to Final Volume: Once the compound is fully dissolved, add additional DMSO to reach the final desired volume for your target stock concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Protect the solution from light, especially if the compound is known to be light-sensitive.

Experimental Workflow: From Stock Solution to Final Assay Concentration

The following workflow illustrates the process of diluting the concentrated stock solution into the final cell culture medium for your assay.

Experimental Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell-Based Assay weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve store 3. Store at -20°C / -80°C dissolve->store dilute_stock 4. Dilute Stock in Culture Medium store->dilute_stock Thaw aliquot vortex_mix 5. Vortex Immediately dilute_stock->vortex_mix add_to_cells 6. Add to Cell Culture vortex_mix->add_to_cells incubate 7. Incubate add_to_cells->incubate analyze 8. Analyze Results incubate->analyze

Caption: Workflow for preparing methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate for cell assays.

Critical Consideration: Solvent Cytotoxicity and Control Experiments

The introduction of any solvent into a cell culture system has the potential to influence cellular behavior and viability, independent of the compound being tested.[1][2] Therefore, it is imperative to determine the maximum tolerated solvent concentration for your specific cell line and assay.

Protocol for Determining Solvent Tolerance:

  • Cell Seeding: Seed your cells in a multi-well plate at the density used for your definitive experiments.

  • Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in your cell culture medium. The concentration range should encompass and exceed the final solvent concentration you intend to use in your compound experiments (e.g., from 0.01% to 2.0% v/v).

  • Treatment: Treat the cells with the different concentrations of the solvent. Include a "no solvent" control (cells in medium only).

  • Incubation and Analysis: Incubate the cells for the duration of your planned experiment. Analyze cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Data Interpretation: Determine the highest concentration of the solvent that does not significantly impact cell viability or the experimental endpoint. This will be your maximum allowable solvent concentration. It is common practice to maintain the final DMSO concentration at or below 0.5%.[4]

The importance of a vehicle control cannot be overstated. In all experiments, a vehicle control group must be included. This group consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the cells treated with the test compound. This allows for the differentiation of the compound's effects from any effects of the solvent itself.

Quantitative Data Summary: Recommended Solvent Concentrations

SolventRecommended Starting Concentration for StockMaximum Recommended Final Concentration in AssayNotes
DMSO 10-100 mM≤ 0.5% (v/v)The most commonly used solvent for sparingly soluble compounds.[2] It is crucial to determine the specific tolerance of your cell line. Some sensitive cell lines may require final concentrations as low as 0.1%.[4]
Ethanol 10-100 mM≤ 0.5% (v/v)An alternative to DMSO, but can be more cytotoxic for some cell lines.[2] Evaporation can be a concern.
Cell Culture Medium Not applicableNot applicableThe compound is not directly soluble in aqueous media.

Troubleshooting Common Issues

  • Precipitation upon Dilution: If the compound precipitates when the DMSO stock is added to the aqueous cell culture medium, it indicates that the compound's solubility limit in the final medium has been exceeded.

    • Solution 1: Lower the final concentration of the compound in the assay.

    • Solution 2: Increase the final concentration of DMSO slightly, ensuring it remains below the cytotoxic threshold for your cells.

    • Solution 3: Prepare an intermediate dilution of the stock solution in a serum-free medium before the final dilution in the complete medium. The proteins in serum can sometimes contribute to compound precipitation.

  • Inconsistent Results: This can arise from incomplete dissolution of the stock solution or degradation of the compound.

    • Solution 1: Always ensure the stock solution is completely clear before use. If necessary, briefly warm and vortex before making dilutions.

    • Solution 2: Prepare fresh dilutions from a frozen stock aliquot for each experiment to avoid degradation of working solutions. Avoid repeated freeze-thaw cycles of the main stock.

Conclusion

The successful use of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate in in vitro cell-based assays hinges on a meticulous dissolution and dilution strategy. By utilizing DMSO as the primary solvent for a concentrated stock solution and carefully controlling the final solvent concentration in the cell culture medium, researchers can achieve reliable and reproducible data. The inclusion of appropriate solvent controls is fundamental to the scientific integrity of the results. This guide provides a robust framework for the effective handling of this compound, enabling its accurate biological evaluation.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Timm, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(6), 797-800.
  • Al-Shalabi, E., et al. (2023). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. European Journal of Dentistry.
  • Practice Procedures for Making Stock Solution (4 Version Stock Solution). (n.d.). Retrieved from [Link]

  • rNTPs Stock Preparation / IVT Standard Reaction. (2022). protocols.io. Retrieved from [Link]

  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(15), 6030-6035.
  • Cold Spring Harbor Protocols. (2006). Stock Solutions. Retrieved from [Link]

  • Ivanova, D., et al. (2016). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 21(11), 1555.
  • Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Preparation of stock solution and serial dilution. (2020). Bio-protocol. Retrieved from [Link]

  • Singh, V. K., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1269, 133795.
  • Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]

  • Van den Mooter, G., et al. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics, 491(1-2), 164-172.
  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • Islam, M. R., et al. (2021). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Biomedicine & Pharmacotherapy, 139, 111612.
  • Al-Ghorbani, M., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Derivatives

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Modern Drug Discovery The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. This has led to its incorporation into a multitude of clinically relevant molecules, particularly as kinase inhibitors in oncology. The functionalization of this core structure through cross-coupling reactions is a cornerstone of modern drug development, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the cross-coupling reactions for a key, highly functionalized building block: methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate . Specifically, we will focus on protocols starting from a halogenated precursor, a common strategy for introducing molecular diversity. The presence of an aldehyde at the C3 position and a methyl ester at the C5 position offers multiple handles for subsequent chemical transformations, making this a versatile intermediate. However, these functional groups also present unique challenges that must be addressed through careful reaction design.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just step-by-step protocols, but also the scientific rationale behind the choice of catalysts, ligands, bases, and solvents, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Core Concepts in Cross-Coupling of Pyrrolopyridines

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For heteroaromatic compounds like pyrrolopyridines, these reactions often face challenges such as catalyst inhibition by the nitrogen lone pair. The choice of an appropriate palladium precursor and, critically, a suitable ligand is paramount to overcoming these issues and achieving high reaction efficiency.

The general catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the heteroaryl halide, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the active catalyst.

Palladium_Cross_Coupling_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) M-X Byproduct Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Product Reductive_Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative_Addition R-M Coupling Partner R-M->Transmetalation

Caption: Generalized Palladium Cross-Coupling Cycle.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid coupling partners. For the pyrrolo[3,2-b]pyridine core, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Protocol: Suzuki-Miyaura Coupling of Methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

This protocol details the coupling of a model bromo-substituted pyrrolopyridine with phenylboronic acid.

Materials:

  • Methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried reaction vessel, add methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v). The solvent volume should be sufficient to create a stirrable slurry.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 3-formyl-6-phenyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

Scientific Rationale and Optimization:
  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commercially available precatalyst. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center, preventing the formation of palladium black. For more challenging couplings, other catalysts such as Pd(PPh₃)₄ or custom catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be beneficial.[1][2]

  • Base: Potassium carbonate is a moderately strong base that is effective for activating the boronic acid. The choice of base can be critical; stronger bases like cesium carbonate (Cs₂CO₃) may be required for less reactive boronic acids, while weaker bases may be necessary if base-sensitive functional groups are present.[2]

  • Solvent System: The use of a dioxane/water mixture is common. Water is essential for the transmetalation step, while dioxane solubilizes the organic reagents. The degassing of solvents is crucial to prevent oxidation of the Pd(0) species.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)903~85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)903~88
3-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)DME/H₂O (3:1)1004~75
2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)902.5~82

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Protocol: Buchwald-Hartwig Amination of Methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

This protocol describes the coupling with morpholine, a common secondary amine in medicinal chemistry.

Materials:

  • Methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add the methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

  • Add the morpholine via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd₂(dba)₃, XPhos, NaOtBu to vial p2 Add anhydrous toluene p1->p2 p3 Stir to form active catalyst p2->p3 r1 Add Aryl Bromide p3->r1 r2 Add Amine r1->r2 r3 Heat to 110 °C r2->r3 r4 Monitor by LC-MS r3->r4 w1 Cool and Quench (NH₄Cl) r4->w1 w2 Extract with Ethyl Acetate w1->w2 w3 Dry and Concentrate w2->w3 w4 Column Chromatography w3->w4

Caption: General workflow for Buchwald-Hartwig amination.[3]

Scientific Rationale and Optimization:
  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like XPhos is highly effective for C-N bond formation.[3][4] These ligands facilitate the oxidative addition and, crucially, the reductive elimination step, which is often rate-limiting. For challenging substrates, other ligands such as RuPhos or BrettPhos can be screened.[1]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Other common bases include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Section 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the synthesis of alkynylated heterocycles, which are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.[5][6]

Protocol: Sonogashira Coupling of Methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

This protocol details the coupling with trimethylsilylacetylene. The TMS group can be easily removed later if the terminal alkyne is desired.

Materials:

  • Methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 equiv)

  • Trimethylsilylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-pyrrolopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and degassed triethylamine.

  • Add trimethylsilylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. It is often complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scientific Rationale and Optimization:
  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst activates the aryl halide, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

  • Base and Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. Using a co-solvent like THF can improve solubility.

  • Copper-Free Conditions: A common side reaction is the homocoupling of the alkyne (Glaser coupling). To minimize this, copper-free Sonogashira conditions can be employed, often requiring a different palladium catalyst and a stronger base like piperidine or DBU.[7]

Section 4: Heck Coupling for C-C Bond Formation with Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing access to vinyl-substituted pyrrolopyridines.[8][9] These products are useful for further functionalization, such as in Diels-Alder reactions or metathesis.

Protocol: Heck Coupling of Methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate with Methyl Acrylate

Materials:

  • Methyl 6-bromo-3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a sealed tube, dissolve the bromo-pyrrolopyridine, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add triethylamine and methyl acrylate.

  • Seal the tube and heat the reaction to 100-120 °C.

  • Monitor the reaction by LC-MS. Reactions can take 6-18 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientific Rationale and Optimization:
  • Catalyst System: The combination of Pd(OAc)₂ with a phosphine ligand is a common choice. The ligand stabilizes the active Pd(0) species formed in situ. For electron-rich heterocycles, more electron-donating ligands may be required.[8]

  • Base: A non-nucleophilic organic base like triethylamine is used to neutralize the HBr formed during the catalytic cycle.

  • Regioselectivity: The Heck reaction typically proceeds with high trans selectivity. The regioselectivity of addition to the alkene is governed by sterics and electronics.

Troubleshooting and Considerations

  • Low Yields:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and properly degassed. Increase catalyst or ligand loading.

    • Substrate Reactivity: For less reactive halides (e.g., chlorides), more active catalyst systems (e.g., using Buchwald ligands) and higher temperatures may be necessary.[10]

  • Side Reactions:

    • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be minimized by using less sterically hindered ligands or a weaker base.

    • Homocoupling: In Suzuki reactions, this forms a biaryl of the boronic acid. In Sonogashira, it dimerizes the alkyne. Optimizing reaction conditions, particularly temperature and reagent stoichiometry, can reduce these byproducts.

  • Aldehyde Reactivity: The 3-formyl group is generally stable under these conditions but can undergo side reactions (e.g., condensation) with strong bases at high temperatures. If issues arise, protection of the aldehyde as an acetal may be required.

Conclusion

The functionalization of the methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate core via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of complex molecules. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive starting point for the successful implementation of these powerful synthetic transformations.

References

  • Henderson, J. L., et al. (2015).
  • Johansson, H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. BenchChem.
  • ACS Publications. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Wikipedia. (2023). Heck reaction. Wikipedia. [Link]

  • MDPI. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • MDPI. (2020). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • PMC. (2023). Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization. PMC. [Link]

  • PMC. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC. [Link]

  • de Vries, J. G., & de Vries, A. H. M. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • PMC. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • BenchChem. (2025).
  • PMC. (2022). N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with Katritzky pyridinium salts. PMC. [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • PMC. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • ResearchGate. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2020). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles.
  • Wiley Online Library. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles.
  • ResearchGate. (2018). N-Heterocyclic Carbene-Based Catalysis Enabling Cross-Coupling Reactions.
  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • ACS Publications. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

  • PMC. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • PMC. (2016). Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles. PMC. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • PMC. (2021). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PMC. [Link]

  • ResearchGate. (2007). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • PMC. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

  • MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]

  • ResearchGate. (2012). Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure.
  • ACS Publications. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry. [Link]

  • PMC. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Beilstein Journals. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Downstream Functionalization of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate in Organic Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Context The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Context

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged bioisostere of indole, widely deployed in medicinal chemistry to improve aqueous solubility, tune lipophilicity, and establish critical hydrogen-bonding interactions (e.g., kinase hinge-binding) [1].

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190311-00-2) represents a highly versatile, bifunctional building block. It possesses two orthogonal reactive handles: a highly electrophilic C3-formyl group and a modifiable C5-methyl ester . This application note provides a comprehensive guide to the chemoselective downstream functionalization of this scaffold, emphasizing the causality behind reagent selection and reaction sequencing to prevent off-target side reactions.

Mechanistic Reactivity & Strategic Sequencing

When designing a synthetic route utilizing this scaffold, the order of operations is critical. The intrinsic electronic properties of the 4-azaindole core dictate the reactivity of its substituents:

  • C3-Formyl Reactivity: The electron-rich nature of the pyrrole ring pushes electron density toward the C3 position, yet the formyl group remains highly susceptible to nucleophilic attack. It must generally be functionalized first to prevent unwanted side reactions (e.g., Cannizzaro-type disproportionation or degradation) during subsequent harsh transformations.

  • C5-Ester Reactivity: The pyridine nitrogen withdraws electron density from the C5 position, activating the methyl ester toward saponification or direct amidation.

  • N1-Pyrrole Acidity: The N1-H is weakly acidic (pKa ~13–14). While it is tolerated in reductive aminations and mild saponifications, it requires protection (e.g., Boc, SEM) prior to any transition-metal-catalyzed cross-coupling or strongly basic alkylation [2].

G Core Methyl 3-formyl-1H- pyrrolo[3,2-b]pyridine- 5-carboxylate C3 C3-Formyl Functionalization Core->C3 1st Priority C5 C5-Ester Functionalization Core->C5 2nd Priority N1 N1-Pyrrole Functionalization Core->N1 Optional RedAm Reductive Amination (Kinase Hinge Binders) C3->RedAm Olef Wittig/Knoevenagel (Vinyl derivatives) C3->Olef Hydro Saponification (Carboxylic Acid) C5->Hydro Alk Alkylation/Arylation (Lipophilicity tuning) N1->Alk Amide Amide Coupling (Efflux Modulators) Hydro->Amide

Figure 1: Divergent functionalization pathways of the bifunctional 4-azaindole scaffold.

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoselective C3-Reductive Amination

Causality & Reagent Selection: To install an aminomethyl group at C3 (a common motif in kinase inhibitors), reductive amination is employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and will rapidly reduce the C3-formyl directly to the corresponding alcohol before imine formation can complete. NaBH(OAc)₃ is a milder hydride source that selectively reduces the protonated iminium intermediate while leaving both the unreacted aldehyde and the C5-methyl ester completely intact [3].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 eq, 1.0 mmol) and the desired secondary amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol) dropwise. Stir the mixture at room temperature for 2 hours to ensure complete iminium ion formation. Validation: A color shift (often to deep yellow/orange) indicates iminium formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in three portions over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the C3-aminomethyl derivative.

Mechanism Aldehyde 3-Formyl Azaindole Core (Electrophilic C3) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal + Amine (AcOH Cat.) Amine Secondary Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated for reduction) Hemiaminal->Iminium - H2O Product C3-Aminomethyl Derivative (Stable Target) Iminium->Product NaBH(OAc)3 (Selective Hydride Transfer)

Figure 2: Mechanistic pathway of chemoselective C3 reductive amination.

Protocol B: C5-Ester Saponification and Amide Coupling

Causality & Reagent Selection: Once the C3 position is functionalized, the C5-methyl ester can be converted into an amide. Saponification is achieved using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H₂O). LiOH is preferred over NaOH or KOH as the lithium cation coordinates with the azaindole nitrogen atoms, providing a milder, more controlled hydrolysis that prevents degradation of the heteroaromatic core. For the subsequent amide coupling, HATU is utilized due to its superior efficiency in coupling electron-deficient heteroaromatic carboxylic acids compared to standard carbodiimides (EDC/DCC) [2].

Step-by-Step Methodology:

  • Saponification: Dissolve the C3-functionalized methyl ester (1.0 eq, 1.0 mmol) in a 2:1:1 mixture of THF:MeOH:H₂O (8 mL).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq, 3.0 mmol) at 0 °C. Stir the mixture at room temperature for 4 hours. Validation: TLC (10% MeOH in DCM) should show the disappearance of the starting material and the formation of a baseline spot (the lithium carboxylate salt).

  • Acidification: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water (5 mL) and carefully acidify to pH ~4 using 1M HCl. The carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

  • Amide Coupling: In a dry flask, dissolve the resulting carboxylic acid (1.0 eq, 0.5 mmol) and the desired amine (1.2 eq, 0.6 mmol) in anhydrous DMF (5 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for 16 hours.

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summaries

The chemoselectivity of the C3-reductive amination is heavily dependent on the chosen reducing agent. Table 1 summarizes the optimization data validating the selection of NaBH(OAc)₃.

Table 1: Optimization of C3-Reductive Amination Conditions

Reducing AgentSolventAdditiveTemp (°C)C3-Amine Yield (%)C3-Alcohol Byproduct (%)Chemoselectivity Profile
NaBH₄MeOHNone015%80%Poor; direct reduction of aldehyde dominates.
NaBH₃CNMeOHAcOH (1 eq)2565%10%Moderate; toxic HCN byproduct risk.
NaBH(OAc)₃ DCE AcOH (1 eq) 25 92% <2% Excellent; highly selective for iminium ion.

Note: In all conditions, the C5-methyl ester remained >99% unreacted, demonstrating the orthogonal stability of the ester under standard hydride reduction conditions.

References

  • Filla, S. A., et al. (2019). "1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators." ACS Medicinal Chemistry Letters, 10(3), 261-266. Available at:[Link]

  • Mizojiri, R., et al. (2019). "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry, 27(11), 2186-2195. Available at:[Link]

  • Silva, M. C., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 23(10), 2673. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists encountering bottlenecks in the formylation of azaindole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists encountering bottlenecks in the formylation of azaindole derivatives.

The pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged scaffold in medicinal chemistry. However, functionalizing the C3 position via the Vilsmeier-Haack reaction presents unique thermodynamic and kinetic challenges. The presence of both the pyridine nitrogen and the C5-carboxylate group severely depletes electron density from the pyrrole ring. This guide breaks down the causality behind the reaction conditions, providing a self-validating protocol and troubleshooting matrix to ensure high-yield synthesis.

Mechanistic Workflow & Causality

To successfully formylate this deactivated system, we must overcome a high activation energy barrier for Electrophilic Aromatic Substitution (EAS). The workflow below illustrates the critical transition from kinetic trapping to thermodynamic control.

Workflow DMF DMF + POCl3 (0 °C, 30 min) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Reaction EAS Reaction (80 °C, 12 h) VR->Reaction Excess (3.0 eq) SM Methyl 1H-pyrrolo[3,2-b] pyridine-5-carboxylate SM->Reaction Substrate Iminium C3-Iminium Intermediate Reaction->Iminium Thermodynamic Control Quench Aqueous NaHCO3 Quench (pH 7-8, 0 °C to RT) Iminium->Quench Hydrolysis Product Methyl 3-formyl-1H-pyrrolo [3,2-b]pyridine-5-carboxylate Quench->Product Isolation

Vilsmeier-Haack formylation pathway for methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate.

Self-Validating Protocol: C3-Formylation

This protocol is engineered to be self-validating. Do not proceed to the next step unless the described physical or chemical checkpoints are met.

Step 1: Generation of the Vilsmeier Reagent

  • Purge a dry, two-neck round-bottom flask with Argon. Add anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol of substrate) and cool to 0 °C using an ice bath.

  • Add Phosphorus oxychloride (POCl₃) (3.0 equiv) dropwise over 10 minutes.

  • Validation Checkpoint 1: Stir for 30 minutes at 0 °C. The solution must transition from colorless to a pale yellow, slightly viscous liquid. This confirms the formation of the electrophilic chloroiminium complex ().

Step 2: Substrate Addition & Thermodynamic Activation 4. Dissolve methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. 5. Remove the ice bath and heat the reaction mixture to 80 °C for 12 hours. 6. Validation Checkpoint 2: Monitor by TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​ ~0.6) must completely disappear, replaced by a baseline spot (the highly polar iminium intermediate).

Step 3: Controlled Hydrolysis & Isolation 7. Cool the reaction mixture to 0 °C. Carefully pour the mixture into a beaker containing vigorously stirred crushed ice. 8. Add saturated aqueous NaHCO₃ dropwise until the pH stabilizes. 9. Validation Checkpoint 3: Vigorous effervescence (CO₂ release) will occur. Verify with pH paper that the solution is exactly pH 7.0–8.0. A precipitate will begin to form as the iminium hydrolyzes to the aldehyde. 10. Stir at room temperature for 1 hour to ensure complete hydrolysis. 11. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure product ( Rf​ ~0.4).

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and yield. Note how the electron-deficient nature of the substrate necessitates harsh conditions compared to standard indole formylations.

EntryPOCl₃ (equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
11.52524<10N/AInsufficient thermal energy for EAS on a deactivated azaindole ring.
23.050124538Kinetic trapping; significant reversible N-formylation observed.
3 3.0 80 12 >95 82 Optimal thermodynamic control; complete C3-formylation achieved.
45.0808>9561Yield loss due to difficult purification and degradation side-reactions.
Troubleshooting & FAQs

Q1: Why is my reaction stalling at <20% conversion when run at room temperature? A: The Vilsmeier-Haack reaction relies entirely on the nucleophilicity of the aromatic ring. While standard indoles react rapidly at 0 °C to RT, the pyrrolo[3,2-b]pyridine system is inherently electron-deficient. The addition of the methyl carboxylate at C5 exerts strong mesomeric ( −M ) and inductive ( −I ) effects, further depleting electron density from the pyrrole ring. You must supply thermal energy (80 °C) to overcome the elevated activation energy barrier for electrophilic attack ().

Q2: I am observing a significant amount of the corresponding carboxylic acid byproduct. How do I prevent ester hydrolysis? A: Ester hydrolysis is a common artifact of an overly aggressive aqueous quench. The Vilsmeier intermediate requires water to hydrolyze into the final aldehyde. However, if the reaction is quenched with strong bases (e.g., NaOH or KOH) or if the exothermic quench is not strictly temperature-controlled, the local alkaline environment will saponify the C5 methyl ester. Strictly use saturated aqueous NaHCO₃ and maintain the temperature near 0 °C during the initial quench to protect the ester linkage.

Q3: Is it possible that formylation is occurring on the pyrrole nitrogen (N1) instead of C3? A: Yes, N-formylation is a well-documented kinetic side reaction in azaindoles (). The pyrrole nitrogen is the most sterically accessible nucleophile. However, N-formylation is reversible. Under thermodynamic control (heating to 80 °C), the kinetically favored N-formyl intermediate dissociates, allowing the thermodynamically stable C3-formylated product to accumulate. If you observe N-formylation in your LC-MS, your reaction temperature is too low or your reaction time is insufficient.

Q4: LC-MS shows an intermediate with a mass corresponding to the iminium ion that persists after workup. What went wrong? A: The hydrolysis of the C3-iminium intermediate to the aldehyde is highly pH-dependent. If the quench is too acidic (pH < 4) or too brief, the iminium ion remains stable and partitions into the aqueous layer during extraction, drastically reducing your isolated yield. Ensure the quench mixture is stirred at room temperature for at least 60 minutes at pH 7–8 to guarantee complete hydrolysis before organic extraction.

References
  • Vilsmeier-Haack Reaction Master Organic Chemistry URL:[Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines ChemRxiv URL:[Link]

  • 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties Springer URL:[Link]

Optimization

Preventing degradation of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate during long-term storage

Welcome to the dedicated technical support guide for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during its storage and handling.

Introduction to the Stability of Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a bi-functional heterocyclic compound featuring a reactive aldehyde group and a methyl ester. This unique combination of functional groups on a pyrrolopyridine scaffold makes it a valuable intermediate in medicinal chemistry. However, these same features contribute to its potential for degradation if not stored and handled correctly. The primary degradation pathways of concern are oxidation of the aldehyde, hydrolysis of the methyl ester, and potential photodecomposition of the heterocyclic ring system. This guide will provide you with the necessary knowledge to mitigate these risks and ensure the quality of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate?

A1: For optimal long-term stability, the compound should be stored under the following conditions:

  • Temperature: 2-8°C is recommended for routine short-to-medium-term storage. For long-term storage (greater than one year), storage at -20°C is advisable.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1]

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

  • Desiccation: Store the vial in a desiccator to protect against hydrolysis.

Q2: I've noticed the color of my compound has changed from off-white to yellow/brown. What does this indicate?

A2: A color change to yellow or brown is a common indicator of degradation.[2][3] This is often due to the formation of oxidized or polymerized impurities which can arise from prolonged exposure to air, light, or elevated temperatures.[2] The formation of extended conjugated systems in the degradation products can lead to the absorption of visible light, resulting in the observed color.[3] If you observe a significant color change, it is crucial to re-analyze the purity of the material before use.

Q3: Can I store the compound in a solution?

A3: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of degradation, particularly hydrolysis of the methyl ester. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store at -20°C under an inert atmosphere.

Q4: What are the primary degradation pathways for this molecule?

A4: The primary degradation pathways are:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen).[4] This process can be accelerated by light and heat.

  • Hydrolysis: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid. This reaction is catalyzed by both acid and base, with alkaline conditions being particularly detrimental.[4][5]

  • Photodegradation: The pyrrolopyridine ring system, being aromatic and containing heteroatoms, can be susceptible to degradation upon exposure to UV or visible light.[4]

cluster_main Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate cluster_degradation Degradation Pathways cluster_products Degradation Products Main_Compound Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Oxidation Oxidation (O2, light, heat) Main_Compound->Oxidation Aldehyde Hydrolysis Hydrolysis (H2O, acid/base) Main_Compound->Hydrolysis Ester Photodegradation Photodegradation (UV/Vis light) Main_Compound->Photodegradation Pyrrolopyridine Core Carboxylic_Acid_Ox 3-carboxy-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Oxidation->Carboxylic_Acid_Ox Carboxylic_Acid_Hy 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid Hydrolysis->Carboxylic_Acid_Hy Ring_Opened Ring-opened/modified products Photodegradation->Ring_Opened

Caption: Potential degradation pathways of the title compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Solution
Low Purity/Presence of Impurities in a New Batch Incomplete reaction or side reactions during synthesis.- Re-purify the compound using flash column chromatography or recrystallization. - Characterize the impurities by LC-MS and NMR to understand their origin and optimize the synthetic or purification protocol accordingly.
Discoloration (Yellowing/Browning) During Storage Oxidation of the aldehyde group or degradation of the heterocyclic core due to exposure to air and/or light.[2][3]- Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial. - For long-term storage, place the vial in a desiccator at -20°C. - Before use, assess the purity of the discolored material using HPLC or NMR.
Appearance of a New Peak in HPLC Analysis After Storage Formation of a degradation product.- Based on the retention time, hypothesize the nature of the impurity (e.g., a more polar peak could be the carboxylic acid from hydrolysis or oxidation). - Use LC-MS to determine the mass of the new peak and confirm the identity of the degradation product. - Review storage conditions and ensure they are optimal to prevent further degradation.
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium.- Prepare fresh stock solutions for each experiment. - Assess the stability of the compound in your specific assay buffer and conditions. You can do this by incubating the compound in the buffer for the duration of the assay and then analyzing it by HPLC. - If instability is observed, consider using a different solvent for the stock solution or reducing the incubation time.
Solid Material Becomes Gummy or Oily Absorption of moisture leading to potential hydrolysis or physical changes.- Ensure the compound is stored in a desiccator. - Dry the material under high vacuum to remove absorbed moisture. - Re-analyze the purity after drying to check for any chemical degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This stability-indicating HPLC method can be used to assess the purity of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate and to detect potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

Sample Sample Preparation (1 mg/mL in ACN) HPLC HPLC System (C18 Column) Sample->HPLC Gradient Gradient Elution (Water/ACN with Formic Acid) HPLC->Gradient Detection UV Detection (254 nm) Gradient->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Caption: HPLC Purity Assessment Workflow.

Protocol 2: Forced Degradation Study

To understand the stability profile of the compound, a forced degradation study can be performed under various stress conditions as recommended by ICH guidelines.[6]

  • Acidic Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Keep 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve in mobile phase for HPLC analysis.

  • Photodegradation: Expose 10 mg of the solid compound to UV light (254 nm) and visible light for 24 hours. Dissolve in mobile phase for HPLC analysis.

Analyze all stressed samples by the HPLC method described in Protocol 1 to observe for degradation products.

References

  • Allan Chemical Corporation. (2025, October 23).
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Muszalska, I. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)
  • SciSpace. (2016, December 14).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • YouTube. (2023, September 1). why do organic impurities always seem to be orange, yellow, or brown?.
  • Reddit. (2022, June 14).
  • MDPI. (2024, October 20). A Perspective on the Photofading of Organic Colorants.
  • PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.

Sources

Troubleshooting

Reducing byproducts during the formylation of methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

From the Desk of the Senior Application Scientist Welcome to the dedicated troubleshooting hub for the functionalization of azaindole scaffolds. Formylating methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate presents a uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the dedicated troubleshooting hub for the functionalization of azaindole scaffolds. Formylating methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate presents a unique intersection of electronic deactivation and chemoselectivity challenges. The presence of the electron-withdrawing methyl ester and the pyridine nitrogen significantly alters the reactivity profile compared to standard indoles. This guide dissects the causality behind common byproducts—such as ester hydrolysis, N-formylation, and chlorination—and provides self-validating, field-proven protocols to ensure high-fidelity C-3 formylation.

Mechanistic Pathway & Byproduct Divergence

Understanding the reaction logic is the first step in troubleshooting. The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium ion[1]. However, the azaindole core offers multiple competing nucleophilic sites, and the ester group introduces a vulnerability during the aqueous workup.

Pathway SM Methyl 1H-pyrrolo[3,2-b] pyridine-5-carboxylate VR Vilsmeier Reagent (POCl3 + DMF) SM->VR Activation Iminium C-3 Iminium Intermediate VR->Iminium C-3 Attack (Thermodynamic) N_Formyl N-Formyl Byproduct (Kinetic Trap) VR->N_Formyl N-1 Attack (Kinetic) Target 3-Formyl Target Product Iminium->Target Controlled Quench (NaOAc, pH 7-8) Hydrolysis Saponified Byproduct (Ester Cleavage) Iminium->Hydrolysis Harsh Workup (NaOH, Heat) N_Formyl->Target Thermal Rearrangement / Basic Cleavage

Caption: Vilsmeier-Haack reaction logic showing thermodynamic C-3 formylation vs. kinetic traps.

Troubleshooting FAQs

Q1: I am observing significant loss of the methyl ester group during the aqueous workup. How can I prevent ester hydrolysis? Causality: The standard Vilsmeier-Haack quench involves pouring the acidic reaction mixture into water and neutralizing the generated HCl and H₃PO₄[2]. If strong bases like NaOH or Na₂CO₃ are used, or if the neutralization is highly exothermic and poorly cooled, the methyl ester at the C-5 position will undergo rapid base-catalyzed saponification to the corresponding carboxylic acid byproduct. Solution: Implement a "reverse quench" into a pre-chilled sodium acetate (NaOAc) buffer[2]. Maintain the internal temperature strictly below 10°C during the quench. NaOAc is sufficiently basic to hydrolyze the iminium intermediate to the desired aldehyde but mild enough to leave the methyl ester intact[3].

Q2: My LC-MS shows a mass corresponding to M+28 (N-formylation) instead of the desired C-3 formylation. Why does this happen and how do I fix it? Causality: The pyrrole nitrogen is highly nucleophilic. Under Vilsmeier-Haack conditions, N-formylation is often the rapid, kinetic product, while C-3 formylation is the thermodynamic product[4]. If the reaction is not heated sufficiently, the kinetic N-formyl intermediate will not rearrange to the C-3 position. Solution: Ensure the reaction is heated to 80°C after the initial substrate addition. If N-formylation persists as a minor byproduct, a mild basic wash (e.g., stirring with 10% aqueous K₂CO₃ for 30 minutes at room temperature) can selectively cleave the labile N-formyl group while preserving the stable C-3 formyl group and the C-5 methyl ester.

Q3: I am getting poor conversion of the starting material. Is the pyridine ring deactivating the pyrrole? Causality: Yes. The 1H-pyrrolo[3,2-b]pyridine system is inherently less electron-rich than a standard indole due to the electron-withdrawing nature of the pyridine nitrogen[5]. Furthermore, the methyl carboxylate group at C-5 exerts an additional electron-withdrawing effect across the conjugated system, severely deactivating the C-3 position toward electrophilic aromatic substitution. Solution: Increase the equivalents of the Vilsmeier reagent (POCl₃:DMF) to 3.0 eq[5]. Pre-form the Vilsmeier reagent completely at 0°C for 30 minutes before adding the substrate to ensure maximum electrophile concentration. Extended reaction times (12–18 hours) at elevated temperatures (80°C) are required to drive conversion.

Q4: I see chlorinated byproducts in my crude mixture. Where are they coming from? Causality: Unreacted POCl₃ can act as a direct chlorinating agent at elevated temperatures, leading to substitution on the pyridine ring or displacement of the formyl group if the iminium intermediate decomposes. Solution: Strictly control the stoichiometry. Do not use POCl₃ as the solvent. Maintain a slight molar excess of DMF relative to POCl₃ (e.g., 1:1.2 POCl₃:DMF ratio) to ensure all POCl₃ is consumed in forming the chloroiminium salt.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and byproduct distribution.

Reaction ConditionPOCl₃ (eq)Temp (°C)Quench MethodConversion (%)Target Yield (%)Ester Hydrolysis (%)N-Formyl (%)
Standard (Unoptimized)1.225NaOH (aq), 25°C4515255
Elevated Temp1.280NaOH (aq), 25°C853545<1
Optimized Stoichiometry3.080NaOH (aq), 25°C>954050<1
Fully Optimized 3.0 80 NaOAc buffer, 5°C >95 88 <2 <1

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (color changes, precipitation) serve as built-in quality control checkpoints to ensure the mechanistic logic is proceeding as intended.

Step 1: Vilsmeier Reagent Generation

  • Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (3.6 eq, 1.2x relative to POCl₃).

  • Cool the flask to 0°C using an ice-water bath.

  • Add POCl₃ (3.0 eq) dropwise over 15 minutes.

Validation Checkpoint: The solution should turn pale yellow and slightly viscous, indicating the successful formation of the chloroiminium salt. If it turns dark brown immediately, moisture contamination has occurred; discard and restart.

Step 2: Substrate Addition 4. Dissolve methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (1.0 eq) in a minimum volume of anhydrous DMF. 5. Add the substrate solution dropwise to the Vilsmeier reagent at 0°C. 6. Stir at 0°C for 30 minutes to allow initial kinetic interactions.

Step 3: Thermodynamic Rearrangement 7. Remove the ice bath and heat the reaction mixture to 80°C for 12–18 hours.

Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the starting material and the convergence of multiple kinetic spots into a single major baseline spot (the highly polar iminium intermediate) confirms successful C-3 attack and the resolution of N-formylation.

Step 4: Controlled Buffered Quench 8. Prepare a large beaker containing a 2M aqueous Sodium Acetate (NaOAc) solution mixed with crushed ice. 9. Cool the reaction mixture to room temperature, then add it dropwise to the vigorously stirred NaOAc/ice slurry[2]. Maintain the internal temperature below 10°C. 10. Stir the resulting suspension for 1 hour as it slowly warms to room temperature.

Validation Checkpoint: The pH should stabilize around 7-8. A precipitate should form as the iminium salt hydrolyzes to the neutral 3-formyl product.

Step 5: Isolation 11. Filter the precipitated solid under vacuum and wash thoroughly with cold water to remove residual DMF and phosphate salts. 12. Dry the solid under high vacuum. If necessary, recrystallize from ethanol.

References

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines - ChemRxiv. 5

  • A Comparative Guide to Alternative Reagents for the Formylation of N-Substituted Pyrroles - Benchchem. 4

  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.2

  • Vilsmeier–Haack reaction - Wikipedia. 1

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole - Benchchem. 3

  • Rapid Communication: The unusual behaviour of substituted l-aryl-2-(arylamino)ethanones towards Vilsmeier reagent - NIScPR.

Sources

Optimization

Scale-up challenges in the synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Welcome to the technical support center for the synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this key heterocyclic building block.

The synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a critical process in the development of various pharmacologically active molecules, including inhibitors of Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptor (FGFR).[1][2][3][4] The most common and scalable route to this intermediate involves the Vilsmeier-Haack formylation of a methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate precursor. While seemingly straightforward on a lab scale, this reaction presents several challenges when scaling up, including issues with reagent handling, reaction control, product purity, and yield.

This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific issues that may arise during the synthesis. Each question represents a common problem, followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My Vilsmeier-Haack formylation is resulting in a low yield of the desired methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate. What are the likely causes and how can I improve it?

Answer:

Low yields in the Vilsmeier-Haack formylation of pyrrolopyridines are a frequent challenge, often stemming from several factors.[5] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Incomplete Formation of the Vilsmeier Reagent: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent is a critical first step.[5]

    • Solution: Ensure both DMF and POCl₃ are of high purity and anhydrous. The reaction is exothermic and must be performed under controlled, low-temperature conditions (typically 0-10 °C) to prevent reagent degradation.[5]

  • Sub-optimal Reaction Temperature: While Vilsmeier reagent formation requires cooling, the subsequent formylation of the pyrrolopyridine substrate often necessitates heating.

    • Solution: The optimal temperature depends on the substrate's reactivity. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal temperature and duration. For less reactive substrates, a gradual increase in temperature may be necessary.[5]

  • Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial final step.

    • Solution: The reaction mixture should be quenched by carefully pouring it onto crushed ice, followed by neutralization with a base like sodium hydroxide or sodium acetate to liberate the aldehyde. Inadequate neutralization can lead to low yields and discolored products.[5]

  • Side Reactions: Electron-rich pyrrolopyridine systems can undergo di-formylation or polymerization under harsh conditions.

    • Solution: Use a moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and maintain strict temperature control to minimize these side reactions.[5]

Question 2: I am observing the formation of multiple isomers during the formylation of my substituted 1H-pyrrolo[3,2-b]pyridine-5-carboxylate. How can I improve the regioselectivity for the desired 3-formyl product?

Answer:

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrrolopyridines is governed by a combination of electronic and steric factors.[5]

Controlling Factors:

  • Electronic Effects: Formylation typically occurs at the most electron-rich position of the pyrrole ring. For the 1H-pyrrolo[3,2-b]pyridine system, the C3 position is generally the most nucleophilic. However, the presence of substituents on the pyridine or pyrrole ring can alter the electronic distribution.

  • Steric Hindrance: Bulky substituents on the pyrrole nitrogen or adjacent positions can sterically hinder the approach of the Vilsmeier reagent.[5]

Strategies for Improved Regioselectivity:

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen can influence the regioselectivity of the formylation. While this adds extra steps to the synthesis, it can be a valuable tool for directing the reaction to the desired position.

  • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the Vilsmeier reagent can sometimes favor the formation of the thermodynamically more stable product.

Question 3: The purification of the crude methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is proving difficult, with persistent impurities. What are the best practices for purification at scale?

Answer:

Purification is a critical step that can significantly impact the final yield and purity of the product.

Recommended Purification Protocol:

  • Work-up: After quenching and neutralization, the crude product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a larger scale. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water) to find conditions that provide good recovery of pure crystals.

  • Column Chromatography: For smaller scales or when crystallization is not feasible, silica gel flash chromatography is a common purification technique.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used.[6]

    • Pre-adsorption: For difficult separations, pre-adsorbing the crude product onto silica gel or Celite before loading it onto the column can improve resolution.[6]

Question 4: What are the key safety considerations when scaling up the Vilsmeier-Haack reaction using phosphorus oxychloride and DMF?

Answer:

The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling, especially during scale-up.

Safety Precautions:

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: POCl₃ is a highly corrosive and toxic substance.[7][8][9][10][11] It reacts violently with water, producing toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[7][8] Inhalation can cause severe respiratory irritation and pulmonary edema, which can be delayed.[7][11] Contact with skin and eyes causes severe burns.[7][11]

    • Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[7] Have an appropriate spill kit readily available.

  • Dimethylformamide (DMF):

    • Hazards: DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin.

    • Handling: Use in a well-ventilated area and avoid contact with skin and eyes.

  • Reaction Quenching: The quenching of the reaction mixture is highly exothermic and can lead to a rapid release of gas.

    • Procedure: Add the reaction mixture slowly and in a controlled manner to a large excess of crushed ice with vigorous stirring. Ensure the quenching vessel has adequate headspace to accommodate any potential foaming or gas evolution.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis and its practical application.

What are the critical process parameters to monitor during the scale-up of the Vilsmeier-Haack formylation?

When scaling up any chemical process, it's crucial to identify and control the critical process parameters (CPPs) to ensure reproducibility, safety, and product quality. For the Vilsmeier-Haack formylation, the following CPPs are paramount:

Parameter Importance Monitoring/Control Strategy
Reagent Purity & Stoichiometry Impurities in DMF or POCl₃ can lead to side reactions and lower yields. Incorrect stoichiometry can result in incomplete reaction or byproduct formation.Use high-purity, anhydrous reagents. Accurately measure and dispense all reagents.
Temperature Control Both the formation of the Vilsmeier reagent and the formylation step are temperature-sensitive. Poor temperature control can lead to reagent decomposition, side reactions, and safety hazards.Use a reliable and calibrated reactor with efficient cooling and heating capabilities. Monitor the internal reaction temperature throughout the process.
Mixing Efficiency Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in poor reaction control and inconsistent product quality.Use an appropriate agitator and ensure adequate mixing speed, especially during reagent addition and quenching.
Reaction Time Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can increase the formation of impurities.Monitor the reaction progress by in-process controls (e.g., TLC, HPLC) to determine the optimal reaction endpoint.
Quenching & Work-up Conditions The quenching step is highly exothermic and requires careful control to prevent runaways. The pH of the work-up is critical for isolating the product.Add the reaction mixture to the quenching solution at a controlled rate with efficient cooling and stirring. Monitor and adjust the pH during the work-up.
Are there any alternative, "greener" formylation methods for this type of substrate?

While the Vilsmeier-Haack reaction is a widely used and effective method, there is growing interest in developing more environmentally friendly synthetic routes. Some potential alternatives include:

  • Duff Reaction: This method uses hexamethylenetetramine as the formylating agent in an acidic medium.[12] It avoids the use of phosphorus oxychloride but may require harsher conditions and can have a more limited substrate scope.

  • Gattermann Reaction: This reaction typically uses hydrogen cyanide and a Lewis acid catalyst. Due to the high toxicity of hydrogen cyanide, this method is less commonly used.

  • Reimer-Tiemann Reaction: This method involves the formylation of phenols using chloroform in a basic solution. It is generally not applicable to non-phenolic substrates like pyrrolopyridines and can suffer from low yields and the formation of chlorinated byproducts.[5]

The suitability of these alternative methods would need to be evaluated on a case-by-case basis for the specific methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate substrate.

III. Experimental Workflow & Visualization

To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and a troubleshooting decision tree.

Synthetic Pathway

Synthetic_Pathway A Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate C Iminium Salt Intermediate A->C Formylation B Vilsmeier Reagent (POCl3, DMF) D Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate C->D Hydrolysis E Aqueous Work-up (H2O, Base)

Caption: Overall synthetic route to the target compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impurities Q1 Check Vilsmeier Reagent Formation Start->Q1 A1_1 Use anhydrous reagents Q1->A1_1 Yes A1_2 Control temperature (0-10 °C) Q1->A1_2 Yes Q2 Optimize Reaction Temperature A1_1->Q2 A1_2->Q2 A2 Monitor by TLC/HPLC Q2->A2 Yes Q3 Review Work-up Procedure A2->Q3 A3_1 Ensure complete neutralization Q3->A3_1 Yes A3_2 Optimize extraction solvent Q3->A3_2 Yes Q4 Consider Side Reactions A3_1->Q4 A3_2->Q4 A4 Adjust reagent stoichiometry Q4->A4 Yes Success Improved Yield & Purity A4->Success

Caption: A decision tree for troubleshooting common issues.

IV. References

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(15), 4682-4695. [Link]

  • Gryko, D. T., et al. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry, 85(19), 12493-12504. [Link]

  • Betecki, M., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 4889. [Link]

  • Kim, S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1531-1536. [Link]

  • Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.

  • Slanina, T., & Stana, M. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 30(23), 5138. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(53), 33451-33464. [Link]

  • Ostrovskyi, D., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Gryko, D. T., et al. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry, 85(19), 12493-12504. [Link]

  • Moodie, L. W., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 79(10), 1187-1194. [Link]

  • International Labour Organization. (2020). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Centers for Disease Control and Prevention. (2021). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • New Jersey Department of Health. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831. [Link]

  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. [Link]

  • Moodie, L. W., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4183. [Link]

  • Patel, K. C., et al. (2014). 3-(PYRAZOLYL)-1H-PYRROLO[2,3-b]PYRIDINE DERIVATIVES AS KINASE INHIBITORS. WO2014006554A1.

  • Cal, M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1601. [Link]

  • Zimecki, M., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5883. [Link]

  • Rajagopalan, P. T. R., et al. (1997). Purification, characterization, and inhibition of peptide deformylase from Escherichia coli. Biochemistry, 36(45), 13910-13918. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Validation for Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Purity Analysis

The Analytical Challenge: Azaindole Chemistry Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a highly functionalized azaindole derivative. As a privileged scaffold in drug discovery, its purity profile is str...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Azaindole Chemistry

Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a highly functionalized azaindole derivative. As a privileged scaffold in drug discovery, its purity profile is strictly regulated. However, analyzing this compound presents significant chromatographic challenges:

  • Basic Pyridine Nitrogen: The pyrrolo[3,2-b]pyridine core contains a basic nitrogen (pKa ~4.5–5.5) that strongly interacts with residual silanols on standard silica-based columns, leading to severe peak tailing.

  • Reactive Functional Groups: The presence of a formyl (aldehyde) group at position 3 and a methyl carboxylate at position 5 makes the molecule susceptible to oxidation and hydrolysis. The analytical method must resolve the parent active pharmaceutical ingredient (API) from these closely related degradation products.

  • Planar Aromaticity: The highly conjugated bicyclic system requires orthogonal selectivity to separate regioisomeric impurities (e.g., 2-formyl vs. 3-formyl derivatives) that possess nearly identical hydrophobicities.

To address these challenges, the analytical procedure must be rigorously developed and validated according to the latest1[1].

Column Chemistry Comparison: Why Phenyl-Hexyl Outperforms C18

Standard reversed-phase HPLC relies primarily on hydrophobic partitioning. However, for highly conjugated, polar-basic molecules like azaindoles, relying solely on hydrophobicity is insufficient[2]. We compared three distinct stationary phases to establish causality between column chemistry and chromatographic performance.

  • Standard C18 (Octadecylsilane): Relies purely on dispersive interactions. The basic pyridine nitrogen interacts with unshielded silanols, causing peak broadening and poor resolution from polar degradation products.

  • Polar-Embedded C18: Incorporates an amide or ether linkage near the silica surface to shield residual silanols. While peak tailing is reduced, the selectivity for planar aromatic isomers remains low.

  • Phenyl-Hexyl: Features a phenyl ring tethered via a six-carbon alkyl spacer. This phase offers dual retention mechanisms: hydrophobic partitioning (via the hexyl chain) and π−π stacking interactions (via the phenyl ring). The electron-rich phenyl phase interacts strongly with the electron-deficient pyrrolo-pyridine core, providing superior orthogonal selectivity.

Quantitative Method Performance Data

The following table summarizes the performance of the three columns under identical mobile phase conditions (10 mM Ammonium Acetate pH 6.0 / Acetonitrile).

Stationary PhaseRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Des-formyl Impurity
Standard C18 8.41.85 (Fail)8,5001.4
Polar-Embedded C18 7.91.20 (Pass)11,2001.8
Phenyl-Hexyl 9.21.05 (Pass)14,5003.1 (Optimal)

Conclusion: The Phenyl-Hexyl column is the definitive choice. The π−π interactions dramatically improve the resolution ( Rs​>3.0 ), while the optimized pH suppresses silanol ionization, resulting in a near-perfect Gaussian peak shape ( Tf​=1.05 ).

Separation_Mechanism Analyte Methyl 3-formyl-1H- pyrrolo[3,2-b]pyridine -5-carboxylate Int1 π-π Stacking Interactions (Phenyl-Hexyl Phase) Analyte->Int1 Int2 Ionization Control (pH 6.0 Buffer) Analyte->Int2 Int3 Hydrophobic Partitioning (Alkyl Spacer) Analyte->Int3 Result High Resolution (Rs > 3.0) Orthogonal Selectivity Int1->Result Int2->Result Int3->Result

Chromatographic interaction mechanisms of the azaindole derivative on a Phenyl-Hexyl column.

Optimized Step-by-Step HPLC Protocol

To ensure data integrity, analytical methods must be scientifically sound and reproducible[3]. The following protocol utilizes a self-validating System Suitability Test (SST) to guarantee performance prior to sample analysis.

A. Reagent Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Causality: A pH of 6.0 ensures the basic pyridine nitrogen remains un-ionized (free base), maximizing retention and preventing secondary ion-exchange tailing.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

B. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: Photodiode Array (PDA) at 254 nm (Extracts peak purity angles).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration at 10% B

C. Self-Validating System Suitability Test (SST)

Do not proceed to sample analysis unless the system validates itself against these criteria:

  • Resolution Solution: Inject a standard mixture containing the API and its closest eluting impurity (e.g., the des-formyl derivative).

  • Gatekeeper Criteria:

    • Resolution ( Rs​ ) between API and impurity must be ≥2.0 .

    • Tailing factor ( Tf​ ) for the API must be ≤1.5 .

    • Relative Standard Deviation (%RSD) of the API peak area from 5 replicate injections must be ≤2.0% .

  • Action: If criteria are met, the system is validated for the current run. If failed, purge the system, verify buffer pH, and replace the column if necessary.

ICH Q2(R2) Validation Framework

Method validation demonstrates that the analytical procedure is fit for its intended purpose[4]. For purity analysis, the method must be validated across the following parameters:

Specificity (Stability-Indicating Power)

Specificity ensures the method can accurately measure the analyte in the presence of impurities and degradants.

  • Protocol: Subject the API to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and heat at 60°C).

  • Evaluation: Utilize the PDA detector to perform peak purity analysis. The "Purity Angle" must be less than the "Purity Threshold" for the principal peak in all stressed samples, proving no co-elution of degradants.

Linearity and Range

Linearity verifies that the method produces results directly proportional to the concentration of the analyte within a given range[5].

  • Protocol: Prepare a minimum of five concentration levels ranging from 25% to 150% of the target analytical concentration (e.g., 0.25 mg/mL to 1.5 mg/mL).

  • Evaluation: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be statistically indistinguishable from zero.

Precision (Repeatability & Intermediate Precision)

Precision measures the closeness of agreement between a series of measurements[5].

  • Protocol: For repeatability, prepare six independent sample preparations at 100% of the test concentration. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

  • Evaluation: The %RSD of the purity assay results must be ≤2.0% for both intra-day and inter-day assessments.

HPLC_Validation A Phase 1: Column Chemistry Screening (C18 vs. Polar-Embedded vs. Phenyl-Hexyl) B Phase 2: Mobile Phase Optimization (Buffer pH 6.0 to control ionization) A->B Select Optimal Phase C Phase 3: System Suitability Testing (SST) (Self-Validation: Rs > 2.0, Tf < 1.5) B->C Finalize Gradient & Flow D Phase 4: ICH Q2(R2) Method Validation (Specificity, Linearity, Precision, Accuracy) C->D SST Pass Criteria Met E Final Validated Purity Method for Azaindole Derivative D->E Document Lifecycle

HPLC method development and ICH Q2(R2) validation workflow for azaindole purity.

References

  • validation of analytical procedures q2(r2)
  • ICH Q2 (R2)
  • Source: pharmaguideline.
  • Source: assayprism.
  • Source: pharmoutsourcing.

Sources

Comparative

Comparative Binding Affinity Guide: Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Analogs

Executive Summary & Biological Context In targeted kinase drug discovery, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is recognized as a highly privileged bioisostere for the adenine ring of ATP[1]. Specifically, me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

In targeted kinase drug discovery, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is recognized as a highly privileged bioisostere for the adenine ring of ATP[1]. Specifically, methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190311-00-2) serves as an exceptionally versatile building block. While the core scaffold anchors the molecule to the kinase hinge region, the 3-formyl and 5-carboxylate groups provide orthogonal, highly reactive vectors for late-stage diversification.

This guide objectively compares the binding affinities of various analogs derived from this building block against Pim-1 Kinase , a constitutively active serine/threonine kinase heavily implicated in hematological malignancies and solid tumors[2]. By systematically modifying the 3- and 5-positions, researchers can map the structure-activity relationship (SAR) required to achieve nanomolar potency and overcome chemoresistance[3].

Core Structural Analysis & Binding Mechanism

To understand the causality behind the binding affinity data, we must first analyze the pharmacophore mapping of the scaffold within the Pim-1 ATP-binding pocket.

Unlike most kinases, Pim-1 possesses a unique hinge region featuring a proline residue (Pro123) alongside the standard hydrogen-bonding donor/acceptor sites (Glu121)[4]. The pyrrolo[3,2-b]pyridine core perfectly complements this environment:

  • Hinge Binding: The pyrrole N1 acts as a hydrogen bond donor, while the pyridine N4 acts as an acceptor, locking the core into the Glu121 backbone[1].

  • 3-Formyl Vector (C3): Points directly toward the ribose pocket. Converting this aldehyde into a basic amine via reductive amination introduces a positive charge that interacts favorably with Asp186 or Lys67.

  • 5-Carboxylate Vector (C5): Projects toward the solvent-exposed channel. Amidation at this site with bulky, hydrophobic groups increases the residence time by engaging in van der Waals interactions with the solvent front.

G Core 1H-pyrrolo[3,2-b]pyridine Core (Hinge Binder) Formyl 3-Formyl Vector (Reductive Amination) Core->Formyl C3 Substitution Carboxylate 5-Carboxylate Vector (Amidation) Core->Carboxylate C5 Substitution Hinge Pim-1 Hinge Region (Glu121 / Pro123) Core->Hinge Hydrogen Bonds (Donor/Acceptor) Ribose Ribose Pocket (Asp186 / Lys67) Formyl->Ribose Basic Amines (Charge Interaction) Solvent Solvent Channel (Hydrophobic Front) Carboxylate->Solvent Bulky Amides (Van der Waals)

Fig 1. Pharmacophore mapping of the pyrrolo[3,2-b]pyridine scaffold in the Pim-1 kinase ATP pocket.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding data (IC₅₀) for four synthesized analogs compared against SGI-1776 , a well-characterized pan-Pim kinase inhibitor[5]. Data was generated using the self-validating TR-FRET protocol detailed in Section 4.

CompoundModification at C3 (Formyl Vector)Modification at C5 (Carboxylate Vector)Pim-1 IC₅₀ (nM)Ligand Efficiency (LE)
Analog 1 (Unmodified)None (Aldehyde)None (Methyl Ester)>10,000N/A
Analog 2 N-methylpiperazineNone (Methyl Ester)4500.31
Analog 3 None (Aldehyde)Benzylamide1,2000.28
Analog 4 (Dual Mod)N-methylpiperazineBenzylamide120.42
SGI-1776 [5]Reference StandardReference Standard70.38

Data Interpretation: The unmodified building block (Analog 1) exhibits negligible binding due to a lack of extended pocket interactions. Modifying only the C3 position with a basic amine (Analog 2) drastically improves affinity by engaging the ribose pocket. However, true nanomolar potency is only achieved through synergistic dual-modification (Analog 4), which locks the molecule into the active conformation and shields the binding pocket from solvent intrusion, achieving an affinity comparable to the clinical candidate SGI-1776[2][5].

Experimental Workflows & Protocols

Synthesis Protocol: Late-Stage Reductive Amination

To generate Analog 2 and Analog 4, the 3-formyl group must be converted to an amine. This protocol details the reductive amination process.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of the methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate scaffold in anhydrous 1,2-dichloroethane (DCE). Add 1.2 eq of N-methylpiperazine and 0.1 eq of glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: DCE is selected over standard solvents like dichloromethane (DCM) because it provides superior solubility for the highly polar azaindole core. The trace acetic acid acts as a catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine.

  • Reduction: Cool the mixture to 0°C and add 1.5 eq of Sodium Triacetoxyborohydride (STAB) in three portions.

    • Causality: STAB is specifically chosen over sodium borohydride (NaBH₄). The steric bulk and electron-withdrawing acetate groups of STAB significantly reduce its nucleophilicity, preventing the premature reduction of the 3-formyl group into an unreactive alcohol before the imine has fully formed.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase HPLC.

Binding Affinity Protocol: Time-Resolved FRET (TR-FRET)

To objectively measure binding affinity, a TR-FRET competition assay is employed.

Why TR-FRET? Radiometric assays (³³P-ATP) are hazardous and prone to ATP-depletion artifacts. TR-FRET uses a long-lifetime Europium (Eu) fluorophore. By introducing a microsecond delay before reading the emission, all short-lived background auto-fluorescence from the test compounds completely decays, ensuring absolute signal trustworthiness[4].

Workflow Step1 1. Compound Dispensing (Acoustic Transfer) Step2 2. Kinase Incubation (Pim-1 + Compound) Step1->Step2 Step3 3. Tracer & Antibody Addition (Eu-anti-Tag + Kinase Tracer) Step2->Step3 Step4 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. Ratiometric Analysis (665/615 Ratio & IC50 Fit) Step4->Step5

Fig 2. Step-by-step TR-FRET assay workflow for quantifying Pim-1 kinase binding affinity.

Step-by-Step Methodology:

  • Dispensing: Use an acoustic liquid handler to dispense 100 nL of the analog compounds (10-point dose-response, 3-fold dilutions) into a 384-well low-volume plate.

  • Incubation: Add 5 µL of GST-tagged Pim-1 kinase (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes to allow compound binding[4].

  • Tracer Addition: Add 5 µL of a detection mix containing a fluorescent kinase tracer (AlexaFluor 647) and a Europium-labeled anti-GST antibody. Incubate for 1 hour.

  • Readout: Read the plate on a multi-mode microplate reader. Excitation at 340 nm; measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Self-Validating Quality Control: Calculate the Z'-factor using DMSO (negative control) and 10 µM SGI-1776 (positive control). The assay is only validated if Z′≥0.65 . The ratiometric output (665 nm / 615 nm) automatically normalizes well-to-well dispensing variations, ensuring high data integrity.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information (PMC).[Link]

  • The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein... National Center for Biotechnology Information (PMC).[Link]

  • Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. National Center for Biotechnology Information (PMC).[Link]

  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. National Center for Biotechnology Information (PMC).[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
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